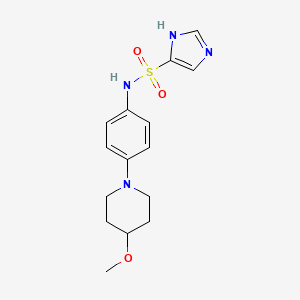

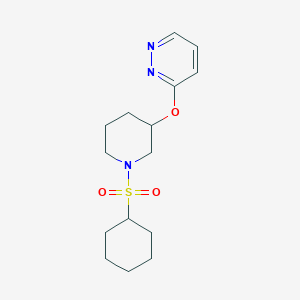

N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

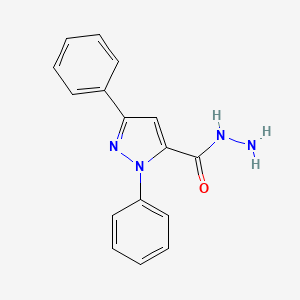

The compound “N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a piperidine ring, a phenyl ring, an imidazole ring, and a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate piperidine and phenyl derivatives, followed by the introduction of the imidazole and sulfonamide groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The piperidine ring provides a basic nitrogen atom, the phenyl ring contributes to the compound’s aromaticity, the methoxy group may influence the compound’s solubility and reactivity, the imidazole ring could contribute to the compound’s acidity and basicity, and the sulfonamide group could be involved in hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the basic nitrogen in the piperidine ring could participate in acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the sulfonamide group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar sulfonamide and methoxy groups, and its melting and boiling points would be influenced by its molecular weight and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

A study conducted by Ranjith et al. (2014) on derivatives of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, revealed significant antimicrobial activity. These compounds demonstrated potent in vitro antibacterial activity against a variety of pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans and antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).

Enzyme Inhibition and Potential in Medicinal Chemistry

Further, Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives incorporating pyrazoline and sulfonamide pharmacophores, aiming to explore their inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes. The study suggested that these compounds could serve as a basis for developing novel inhibitor candidates with low cytotoxicity, indicative of the therapeutic potential of sulfonamide derivatives in treating conditions that benefit from enzyme inhibition (Ozmen Ozgun et al., 2019).

Advanced Synthesis Techniques

Research by Rozentsveig et al. (2013) on the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, although not directly involving N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, highlights the evolving methods in synthesizing complex sulfonamide derivatives. This advancement in synthetic methodologies could facilitate the development of more potent sulfonamide-based compounds for various therapeutic applications (Rozentsveig et al., 2013).

Environmental and Biochemical Transformations

In an intriguing study by Ricken et al. (2013), the degradation of sulfonamide antibiotics, including structures similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, was investigated in Microbacterium sp. strain BR1. This study provides insight into the environmental fate and potential biotransformation pathways of sulfonamide compounds, highlighting the need for understanding both the therapeutic and ecological impacts of these molecules (Ricken et al., 2013).

Propiedades

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-22-14-6-8-19(9-7-14)13-4-2-12(3-5-13)18-23(20,21)15-10-16-11-17-15/h2-5,10-11,14,18H,6-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLJQUQKUQWXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)

![[2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate](/img/structure/B2467175.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2467178.png)

![3-(4-Methoxyphenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2467181.png)